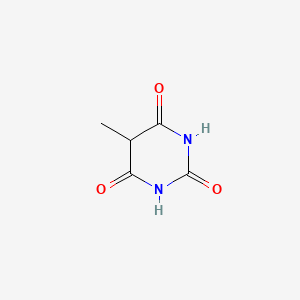

5-Methylbarbituric acid

Cat. No. B1213578

Key on ui cas rn:

2417-22-3

M. Wt: 142.11 g/mol

InChI Key: GOMAEJQBTWAPAN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04741760

Procedure details

46 g (2 mols) of sodium are dissolved in 1 liter of absolute ethanol in a 5-liter flask. To this solution are firstly added 348 g (2 mols) of methyl malonic acid methyl ester; and there is then added dropwise at 70° C. with stirring, within about 5 minutes, a solution of 120 g (2 mols) of urea in 1 liter of absolute ethanol. There is formed a thin suspension, which is diluted with 3.5 liters of ethanol, refluxed for 16 hours and afterwards cooled. There are subsequently added 2 liters of water and, for clearing, a filtering auxiliary (HiFlo) is introduced, and the suspension is filtered. Concentrated hydrochloric acid is then added until a Congo blue colour is indicated, and the mixture is left to stand for several hours in a cool place. A fine white crystalline precipitate is formed, which is filtered and dried. The mother liquor is concentrated by evaporation, diluted with water, and the precipitate is likewise filtered and dried. The crude yield is 263 g of material, which melts at 200°-215° C. After recrystallisation from water, there remain 144 g of white crystals (58% of theory), which melt at 203°-204° C.

Identifiers

|

REACTION_CXSMILES

|

[Na].CO[C:4](=[O:10])[CH:5]([CH3:9])[C:6]([OH:8])=O.[NH2:11][C:12]([NH2:14])=[O:13].O>C(O)C>[CH3:9][CH:5]1[C:4](=[O:10])[NH:14][C:12](=[O:13])[NH:11][C:6]1=[O:8] |^1:0|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

348 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(C(=O)O)C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Four

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

3.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, within about 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

and there is then added dropwise at 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

There is formed a thin suspension, which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for 16 hours

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

afterwards cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

for clearing, a filtering auxiliary (HiFlo) is introduced

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the suspension is filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Concentrated hydrochloric acid is then added until a Congo blue colour

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture is left

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand for several hours in a cool place

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A fine white crystalline precipitate is formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

which is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mother liquor is concentrated by evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitate is likewise filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After recrystallisation from water, there

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

melt at 203°-204° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |